molecular formula C9H7FO2 B6204175 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one CAS No. 1260682-82-3

8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one

Cat. No.: B6204175
CAS No.: 1260682-82-3
M. Wt: 166.1
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Description

8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-one (CID 82597037) is a fluorinated benzopyran derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C9H7FO2 and a monoisotopic mass of 166.04301 Da, this compound serves as a key synthetic intermediate . Researchers utilize this scaffold in the preparation of various 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, which are prominent precursors in the synthesis of active pharmaceutical ingredients (APIs), including beta-adrenergic antagonist class antihypertensive drugs . The specific 8-fluoro substitution makes it a valuable building block for developing targeted bioactive molecules. Related fluorinated dihydrobenzopyran derivatives have been identified in published research as ligands with nanomolar affinity for specific receptors, such as the 5-HT1A receptor, indicating its potential application in neuropharmacology and the development of central nervous system (CNS) agents . As a versatile synthon, it is employed in multi-step synthesis and ring-formation reactions, often facilitated by acid catalysts or alkali conditions . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1260682-82-3

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One and Analogues

Retrosynthetic Analysis and Strategic Approaches to the 8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-one Core

A logical retrosynthetic analysis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one reveals several key bond disconnections that guide the synthetic strategy. The primary disconnection is the ether linkage of the pyranone ring, leading back to a substituted phenol (B47542) and a three-carbon side chain. Another critical disconnection involves the carbon-carbon bond of the pyranone ring, suggesting a cyclization precursor. The introduction of the fluorine atom at the 8-position is a key consideration, which can be achieved either by starting with a pre-fluorinated phenol or by a late-stage fluorination reaction.

A plausible forward synthetic strategy, therefore, commences with a fluorinated phenol, such as 2-fluorophenol. This starting material can then undergo reactions to introduce the necessary side chain, which is subsequently cyclized to form the dihydropyranone ring. The specific reactions and intermediates in this pathway are detailed in the subsequent sections.

Established Synthetic Pathways for 3,4-Dihydro-2H-1-benzopyran-3-ones

The synthesis of the core 3,4-dihydro-2H-1-benzopyran-3-one structure, also known as chroman-3-one, can be achieved through several established methodologies. These pathways often involve the formation of key precursors followed by cyclization to construct the heterocyclic ring system.

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds on aromatic rings and serves as a common starting point for the synthesis of benzopyranone precursors. nih.govsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The resulting aryl ketone can then be further elaborated to form the desired benzopyranone.

For instance, the acylation of a phenol derivative can introduce an acyl group that, after subsequent modifications, can participate in the formation of the pyranone ring. researchgate.net It is important to note that the reactivity of the aromatic ring can be influenced by existing substituents, and highly deactivated rings may not undergo Friedel-Crafts acylation effectively. sigmaaldrich.com

The general mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile and attacks the aromatic ring. sigmaaldrich.comyoutube.com

Interactive Data Table: Key Aspects of Friedel-Crafts Acylation
FeatureDescription
Reactants Arene, Acyl Halide/Anhydride
Catalyst Strong Lewis Acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com
Reaction Type Electrophilic Aromatic Substitution nih.gov
Key Intermediate Acylium Ion sigmaaldrich.com
Product Aryl Ketone
Limitations Fails on strongly deactivated rings masterorganicchemistry.com

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be employed in the construction of dihydrobenzopyranone systems. lumenlearning.comkhanacademy.org This reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. lumenlearning.comlibretexts.org

In the context of dihydrobenzopyranone synthesis, an intramolecular aldol condensation can be a key step. For example, a precursor molecule containing both a phenolic hydroxyl group and a suitably positioned ketone or aldehyde functionality can undergo cyclization via an intramolecular aldol reaction to form the dihydropyranone ring. The Claisen-Schmidt condensation, a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, is also a relevant strategy. lumenlearning.comlibretexts.org

The reaction can be catalyzed by either acid or base. libretexts.orgcerritos.edu Base-catalyzed aldol condensations proceed through an enolate intermediate, while acid-catalyzed versions involve an enol intermediate. libretexts.org

Interactive Data Table: Aldol Condensation Variants
VariantDescription
Standard Aldol Reaction Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl. lumenlearning.com
Aldol Condensation Dehydration of the aldol addition product to form an α,β-unsaturated carbonyl. khanacademy.org
Claisen-Schmidt Condensation Crossed aldol condensation between a ketone and an aromatic aldehyde. lumenlearning.com
Intramolecular Aldol Cyclization reaction within a single molecule containing both enolizable and carbonyl functionalities.

The formation of the dihydropyranone ring is the pivotal step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this transformation efficiently. nih.gov These methods often rely on the intramolecular reaction of a precursor molecule containing the necessary functionalities.

One common approach involves the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This method can produce 3,4-disubstituted 2H-benzopyrans in good yields using electrophiles like iodine, iodine monochloride, and phenylselenyl bromide under mild conditions. nih.gov Another strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde or ketone, typically in the presence of an acid catalyst, to form a tetrahydropyran (B127337) ring. nih.gov Silyl-Prins cyclization is a variation that can offer enhanced stereoselectivity. mdpi.com

Additionally, one-pot three-component reactions involving Meldrum's acid, arylaldehydes, and 1,3-dicarbonyl compounds have been reported for the synthesis of dihydropyranone derivatives. researchgate.net A patent describes the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds through the reaction of phenols with gamma-butyrolactone (B3396035) followed by acid-catalyzed cyclization. google.com

Interactive Data Table: Cyclization Methods for Dihydropyranone Synthesis
MethodDescriptionKey Features
Electrophilic Cyclization Cyclization of substituted propargylic aryl ethers using electrophiles. nih.govMild conditions, tolerates various functional groups. nih.gov
Prins Cyclization Reaction of a homoallylic alcohol with a carbonyl compound. nih.govStereoselective formation of the tetrahydropyran ring. nih.gov
Silyl-Prins Cyclization A variation of the Prins cyclization for improved stereocontrol. mdpi.comCan minimize side reactions. mdpi.com
Three-Component Reaction One-pot reaction of Meldrum's acid, arylaldehydes, and 1,3-dicarbonyls. researchgate.netHigh yields and short reaction times. researchgate.net
Acid-Catalyzed Cyclization Ring closure of an intermediate derived from a phenol and gamma-butyrolactone. google.comEfficient and high-yield process suitable for large-scale production. google.com

Esterification and hydrolysis are fundamental reactions frequently employed in the synthesis of complex organic molecules, including dihydrobenzopyranones. libretexts.orgyoutube.com Esterification, the process of forming an ester from a carboxylic acid and an alcohol, can be used to protect a carboxylic acid or hydroxyl group during a synthetic sequence. libretexts.org For example, a phenolic hydroxyl group might be esterified to prevent it from interfering with a subsequent reaction. researchgate.net

Conversely, hydrolysis is the cleavage of a chemical bond by the addition of water. libretexts.org In the context of dihydrobenzopyranone synthesis, the hydrolysis of an ester group can be a crucial step to deprotect a functional group or to convert an ester intermediate into a final carboxylic acid product. researchgate.net Ester hydrolysis can be carried out under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt. masterorganicchemistry.com

Interactive Data Table: Esterification and Hydrolysis Reactions
ProcessDescriptionConditions
Esterification Formation of an ester from a carboxylic acid and an alcohol. libretexts.orgTypically acid-catalyzed. libretexts.org
Acid-Catalyzed Hydrolysis Cleavage of an ester to a carboxylic acid and an alcohol using acid and water. libretexts.orgReversible reaction.
Base-Promoted Hydrolysis (Saponification) Cleavage of an ester to a carboxylate salt and an alcohol using a base. masterorganicchemistry.comIrreversible reaction. masterorganicchemistry.com

Approaches for Introducing the 8-Fluoro Moiety

The introduction of a fluorine atom onto an aromatic ring, specifically at the 8-position of the benzopyranone core, requires specific synthetic strategies. There are generally two main approaches: starting with a pre-fluorinated precursor or introducing the fluorine atom at a later stage of the synthesis.

A common method for introducing fluorine into an aromatic ring is through the substitution of a diazonium group, a process known as fluorodediazoniation. thieme-connect.de This involves the diazotization of an aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. thieme-connect.de Another method is nucleophilic aromatic substitution (SNAr), where a leaving group (like a nitro group or a halogen) on an activated aromatic ring is displaced by a fluoride anion. thieme-connect.de

A patent describes a method for introducing fluorine into an aromatic ring structure using NF₄BF₄ as a fluorinating agent via an electrophilic substitution reaction. google.comdtic.mil Research has also been conducted on the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a related heterocyclic compound, which involved a directed ortho-lithiation reaction to introduce the fluorine substituent. researchgate.netmdpi.com For the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the drug Nebivolol, the synthesis started from 4-fluorophenol (B42351). researchgate.net

Interactive Data Table: Methods for Aromatic Fluorination
MethodDescriptionKey Features
Fluorodediazoniation Substitution of a diazonium group with fluorine. thieme-connect.deA versatile method for introducing fluorine. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group by a fluoride anion on an activated ring. thieme-connect.deRequires an electron-withdrawing group ortho or para to the leaving group. thieme-connect.de
Electrophilic Fluorination Direct fluorination of an aromatic ring using an electrophilic fluorine source like NF₄BF₄. google.comdtic.milCan lead to multiple fluorination products. google.com
Directed Ortho-Lithiation Lithiation directed by a functional group, followed by reaction with a fluorine source. researchgate.netmdpi.comProvides regiochemical control.
Starting from a Fluorinated Precursor Utilizing a commercially available fluorinated starting material. researchgate.netSimplifies the synthetic route by avoiding a separate fluorination step.

Selective Fluorination Techniques at the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring requires specific reagents and strategies to ensure regioselectivity and efficiency. Direct fluorination of an existing benzopyranone skeleton is challenging due to the directing effects of the existing functional groups. Therefore, modern organic chemistry employs specialized fluorinating agents and methods.

One of the predominant strategies is electrophilic fluorination. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for this purpose. The mechanism of fluorination with Selectfluor is proposed to proceed via a single electron transfer (SET) pathway. rsc.org In this process, an electron is transferred from the electron-rich aromatic substrate to the Selectfluor reagent, forming a radical cation intermediate. This is followed by the transfer of a fluorine atom to the aromatic ring. rsc.org The stabilization of the intermediate complexes, partly through fluorine bond (F⋯π) interactions, plays a crucial role in the reaction's success. rsc.org

Another advanced approach involves the direct C-H activation for fluorination. cas.cn This method avoids the need for pre-functionalized substrates, allowing for late-stage fluorination which is highly valuable in medicinal chemistry. cas.cn These reactions are often catalyzed by transition metals, such as palladium, which can selectively activate a specific C-H bond on the aromatic ring for subsequent fluorination. cas.cn

Utilization of Pre-fluorinated Phenol Precursors in Synthesis

A common and highly effective strategy for synthesizing fluorinated benzopyranones, such as the target compound and its isomers, is to begin with a commercially available or readily synthesized pre-fluorinated phenol. This approach ensures the unambiguous placement of the fluorine atom on the aromatic ring. For instance, the synthesis of the related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid effectively utilizes 4-fluorophenol as the starting material. researchgate.net

The synthesis typically proceeds through a multi-step sequence:

Protection/Activation: The hydroxyl group of the fluorophenol is often acylated, for example, by reacting it with acetic anhydride to form an acetate (B1210297) ester. researchgate.net

Fries Rearrangement: The resulting aryl acetate undergoes a Lewis acid-catalyzed Fries rearrangement (e.g., using aluminum chloride, AlCl₃) to introduce an acetyl group ortho to the hydroxyl group, yielding a 2-hydroxy-acetophenone derivative. researchgate.net

Condensation: The 2-hydroxy-acetophenone is then reacted with a suitable C2-synthon, such as diethyl oxalate, in a base-catalyzed Claisen condensation to build the side chain necessary for cyclization. researchgate.net

Cyclization: An intramolecular reaction, often acid or base-catalyzed, leads to the formation of the fluorinated chromone (B188151) ring system. researchgate.net

Reduction: Finally, the double bond in the pyran ring of the chromone intermediate is reduced to afford the desired 3,4-dihydro-2H-1-benzopyran structure. researchgate.net

This precursor-based method provides excellent control over the final structure and is adaptable for producing various analogues by simply changing the starting fluorophenol.

Directed Ortho-Metalation Strategies for Fluorinated Benzopyran Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy relies on the use of a directed metalation group (DMG), which coordinates to an organometallic base (typically an organolithium reagent like n-butyllithium or s-butyllithium) and directs deprotonation at the adjacent ortho position. nih.govyoutube.com

For the synthesis of fluorinated benzopyrans, a phenol precursor can be derivatized with a potent DMG, such as an O-carbamate group (-OCONEt₂). nih.gov The O-carbamate is one of the strongest DMGs, ensuring efficient and regioselective metalation. nih.gov The synthetic sequence would involve:

DMG Installation: Conversion of a pre-fluorinated phenol to its corresponding N,N-diethylcarbamate derivative.

Ortho-Lithiation: Treatment with a strong base like s-BuLi at low temperatures to generate an ortho-lithiated species. The fluorine atom and the carbamate (B1207046) group would direct the metalation to a specific position.

Electrophilic Quench: The resulting organolithium intermediate is then reacted with an appropriate electrophile to introduce the necessary side chain for building the pyranone ring.

Cyclization and Deprotection: Subsequent chemical steps would be employed to form the heterocyclic ring and remove the carbamate group.

This methodology offers precise control over substituent placement, which is crucial when multiple positions on the aromatic ring could potentially react. nih.gov

Catalytic Methodologies in 8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-one Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one. Transition metal, acid, and base catalysis are all employed in key transformations.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Reductions, Suzuki Coupling)

Transition metal catalysis, particularly with palladium, plays a vital role in the synthesis of benzopyranone structures. A key application is in the reduction of chromone intermediates to their corresponding dihydro-benzopyranone derivatives. For example, the double bond within the pyran ring of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid can be selectively reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. researchgate.net This step is crucial for obtaining the final saturated heterocyclic ring. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are instrumental in building the carbon framework of precursors. nih.gov For instance, an appropriately substituted fluorinated aryl halide could be coupled with a suitable boronic acid or alkyne partner to construct a key intermediate prior to the cyclization step that forms the benzopyranone ring. nih.gov

Reaction Type Catalyst Substrate Example Product Example Reference
Catalytic Hydrogenation10% Pd/C6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid researchgate.net
Sonogashira Coupling(PPh₃)PdCl₂ / CuIIodophenols and Terminal Alkynes2-Substituted Benzofurans nih.gov

Acid-Catalyzed Cyclizations and Transformations

Acid catalysis is frequently employed to promote key bond-forming and rearrangement reactions in the synthesis of benzopyranones.

Lewis Acid Catalysis: Lewis acids like anhydrous aluminum chloride (AlCl₃) are essential for promoting acylations on the aromatic ring. researchgate.net A prominent example is the Fries rearrangement, where an O-acylphenol is converted to a hydroxyaryl ketone, a critical precursor for the benzopyranone ring system. researchgate.net

Brønsted Acid Catalysis: Protic acids are often used to catalyze intramolecular cyclization reactions. For instance, the cyclization of a phenolic acrylic acid derivative to form the benzopyranone ring can be promoted by strong acids. Additionally, acids like acetic acid can serve as the solvent and a co-catalyst in reactions such as the palladium-catalyzed hydrogenation of chromones. researchgate.net

Reaction Type Catalyst/Reagent Purpose Reference
Fries RearrangementAnhydrous AlCl₃Acylation of the phenol ring researchgate.net
Hydrogenation SolventAcetic AcidSolvent and co-catalyst for reduction researchgate.net

Base-Catalyzed Reactions (e.g., Oxo-Michael Addition, Condensations)

Base-catalyzed reactions are crucial for creating the carbon-carbon bonds necessary to construct the pyranone ring.

Claisen Condensation: A classic strategy involves the condensation of a 2-hydroxyaryl ketone with an ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. researchgate.net This reaction forms a 1,3-dicarbonyl intermediate which is primed for cyclization.

Intramolecular Cyclization: The subsequent intramolecular ring closure can proceed via an oxo-Michael addition mechanism. In this step, the phenolic hydroxyl group attacks an α,β-unsaturated carbonyl system within the same molecule, a reaction often facilitated by a base.

Rap-Stoermer Reaction: In related syntheses, bases like triethylamine (B128534) are used to catalyze the reaction between a phenol and an α,β-unsaturated ester, leading to the formation of a benzofuran (B130515) or benzopyran ring system. nih.gov

These base-catalyzed steps are fundamental for assembling the core heterocyclic structure from simpler acyclic precursors.

Stereoselective Synthesis of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-one Enantiomers

While direct literature on the stereoselective synthesis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one is sparse, the principles can be effectively drawn from established asymmetric syntheses of analogous fluorinated and non-fluorinated chromanones. nih.goveurekaselect.com The construction of the chiral center at the C2 position is a primary challenge due to potential epimerization under various reaction conditions. nih.gov

A highly relevant and powerful strategy involves the organocatalytic tandem reaction between a fluorinated 1-(2-hydroxyaryl)-1,3-diketone and an α,β-unsaturated aldehyde. researchgate.netrsc.org This approach has been successfully applied to generate fluorinated tricyclic chromanones with excellent control over stereochemistry. rsc.org In a typical sequence, a chiral amine catalyst, often in conjunction with an acid co-catalyst, facilitates a cascade of reactions including a Michael addition, cycloketalization, and hemiacetalization. researchgate.net This method provides a direct route to complex chromanone structures with multiple contiguous stereocenters in high yields and with exceptional enantioselectivity. researchgate.netrsc.org

For instance, the reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can produce a variety of fluorinated chromanones with enantiomeric excesses (ee) often exceeding 99% and high diastereomeric ratios (d.r.). rsc.org This methodology represents a significant advancement in the synthesis of optically active fluorinated chromanones.

Another established approach for achieving enantioselectivity is the asymmetric hydrogenation of a corresponding chromone precursor. nih.gov Optimization of late transition metal catalysts (e.g., rhodium or iridium) and chiral ligands can facilitate the reduction of the C2-C3 double bond to yield the desired enantio-enriched chromanone. nih.gov

The table below summarizes the results from a representative study on the enantioselective synthesis of fluorinated chromanones, which serves as a model for the potential synthesis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one enantiomers.

Table 1: Enantioselective Synthesis of Fluorinated Chromanone Analogs via Organocatalytic Tandem Reaction rsc.org

Optimization and Efficiency Improvements in Synthetic Route Design for Fluorinated Chromanones

One significant area of improvement is the use of microwave irradiation. acs.org For the synthesis of related chroman-4-ones, microwave-assisted base-mediated aldol condensation has been shown to be an efficient one-step procedure, drastically reducing reaction times compared to conventional heating. acs.org This high-speed synthesis can be crucial for rapid library generation and lead optimization in drug discovery.

Another key strategy is the development of tandem or cascade reactions, which combine multiple transformations into a single operation without isolating intermediates. rsc.orgresearchgate.net The enantioselective synthesis of fluorinated chromanones described previously is a prime example, where a Michael addition and subsequent cyclizations occur in one pot. rsc.org This approach enhances efficiency by reducing the number of purification steps and minimizing solvent waste and material loss.

Optimization of catalyst systems and reaction parameters is also critical. For instance, in the asymmetric conjugate addition to form chromanone lactones, researchers found that reducing the catalyst loading of the N,N'-dioxide/Sc(III) complex to as low as 1 mol% could still afford the product with no deterioration in yield or stereoselectivity. nih.gov However, it was also noted that prolonged reaction times could lead to epimerization and a decrease in enantiomeric excess, highlighting the need to carefully balance reaction time and conversion to minimize stereoselectivity loss. nih.gov The use of additives, such as hexafluoroisopropanol (HFIP), has also been shown to be beneficial in certain catalytic systems. nih.gov

Furthermore, the choice of fluorinating agent and reaction solvent can be pivotal. A method for the fluorinative cyclization of o-hydroxyarylenaminones demonstrated that the solvent system (e.g., THF-H₂O vs. EtOH-H₂O) could selectively determine the outcome, leading to either di- or monofluorinated products. rsc.org Such solvent-dependent protocols offer a valuable tool for controlling the fluorination pattern in the final chromanone structure under metal-free conditions. rsc.org

The table below illustrates how modifications in reaction conditions can lead to efficiency gains in the synthesis of chromanone derivatives.

Table 2: Optimization of Reaction Conditions for Chromanone Synthesis nih.gov

Table 3: List of Mentioned Chemical Compounds

Chemical Reactivity and Transformation of 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One

Chemical Reactions of the Ketone Moiety at C-3

The ketone at the C-3 position is a primary site for chemical transformations, allowing for the introduction of new functional groups and stereocenters. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles.

Key reactions involving the C-3 ketone include:

Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol, 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-ol. Common and convenient reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. webassign.netmasterorganicchemistry.comyoutube.com This reaction converts the planar carbonyl group into a chiral center.

Reductive Amination: This powerful reaction converts the ketone directly into an amine. The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine under mildly acidic conditions. wikipedia.orgyoutube.com This intermediate is then reduced in situ without isolation. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful as they are selective for the protonated imine over the ketone, allowing for a one-pot reaction. wikipedia.orgharvard.eduorganic-chemistry.org This method is highly versatile for creating primary, secondary, and tertiary amines at the C-3 position. wikipedia.org

Table 1: Reactions at the C-3 Ketone Moiety

Reaction TypeReagent(s)ProductReference
ReductionSodium borohydride (NaBH₄), Methanol8-fluoro-3,4-dihydro-2H-1-benzopyran-3-ol webassign.netmasterorganicchemistry.com
Reductive Amination (Primary Amine)Ammonia (NH₃), NaBH₃CN8-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine wikipedia.orgharvard.edu
Reductive Amination (Secondary Amine)Primary Amine (R-NH₂), NaBH(OAc)₃N-alkyl-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine harvard.eduorganic-chemistry.org

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Ring (e.g., Bromination)

The benzene ring of the benzopyranone core can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of substituents onto the aromatic portion of the molecule. The position of substitution is directed by the combined electronic effects of the C-8 fluorine atom and the C-1 ether oxygen.

Directing Effects: The ether oxygen is a strongly activating, ortho, para-directing group. The fluorine atom is a deactivating, but also ortho, para-directing group. In the 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one system, the positions ortho and para to the ether oxygen are C-5 and C-7. The position ortho to the fluorine is C-7. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions, which are activated by the ether oxygen.

Bromination: A common EAS reaction is bromination. Using molecular bromine (Br₂) with a Lewis acid catalyst or other brominating agents like N-Bromosuccinimide (NBS), it is anticipated that mono- or di-brominated products would be formed. acgpubs.orgresearchgate.net Studies on the bromination of analogous 8-substituted quinolines show that substitution occurs selectively on the benzene ring. acgpubs.orgresearchgate.netbeilstein-journals.orgresearchgate.net For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, bromination would likely yield a mixture of 5-bromo- and 7-bromo- derivatives, with the potential for the formation of a 5,7-dibromo product under more forcing conditions.

Table 2: Predicted Electrophilic Aromatic Substitution Products

ReactionReagent(s)Predicted Major Product(s)Reference
BrominationBr₂, Lewis Acid (e.g., FeBr₃)5-Bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one and/or 7-Bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one researchgate.net
NitrationHNO₃, H₂SO₄5-Nitro-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one and/or 7-Nitro-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one-

Nucleophilic Reactions and Ring System Modifications

The fluorine atom on the aromatic ring introduces the possibility of nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group (in this case, fluoride) on the aromatic ring. masterorganicchemistry.com

This type of reaction is generally favored when strong electron-withdrawing groups are present on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). americanelements.com While the ketone is electron-withdrawing, its effect at C-8 is attenuated. However, fluorine itself is an excellent leaving group in many SNAr reactions, often better than other halogens. nih.gov Therefore, it is conceivable that the C-8 fluorine could be displaced by strong nucleophiles like alkoxides, thiolates, or amines, particularly under high-temperature conditions. nih.gov This provides a potential pathway to introduce a wide variety of functional groups directly at the C-8 position.

Derivatization Strategies for Structural Exploration

Derivatization of the 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one scaffold is a key strategy for exploring its potential in medicinal chemistry and materials science. By systematically modifying different parts of the molecule, researchers can investigate structure-activity relationships (SAR). scirp.org

Amine Substituents: Amines are a crucial functional group in many biologically active compounds. As described in Section 3.1, a primary, secondary, or tertiary amine can be readily introduced at the C-3 position via reductive amination of the ketone. wikipedia.org Additionally, nucleophilic substitution of the C-8 fluorine (as discussed in Section 3.3) could potentially install an amino group at that position. nih.gov The synthesis of related aminochromans has been reported as valuable for biological evaluation. uni.lunih.gov

Carboxamide Groups: The synthesis of carboxamides typically involves the reaction of a carboxylic acid with an amine. While the starting ketone does not have a carboxylic acid, it could be transformed into one through multi-step synthetic sequences. More directly, if electrophilic substitution is used to introduce a group like a bromine atom at C-5 or C-7, this could be converted to a carboxylic acid via organometallic intermediates followed by carboxylation. The resulting acid could then be activated (e.g., to an acyl chloride) and reacted with various amines to produce a library of carboxamide derivatives. The synthesis of chromone-3-carboxamides from related precursors is a known strategy for generating compounds with anti-inflammatory and other biological properties. patsnap.com

A comprehensive SAR study would involve modifying all accessible positions of the molecule. The goal is to understand how changes in the structure affect biological activity or material properties. scirp.orgnih.gov

C-3 Position: The ketone can be converted into a variety of groups (alcohols, amines, etc.), allowing for the exploration of how different substituents and their stereochemistry at this position impact activity.

Aromatic Ring (C-5, C-6, C-7): Electrophilic aromatic substitution provides access to derivatives functionalized at C-5 and C-7. The properties of these substituents (e.g., electron-donating, electron-withdrawing, hydrogen-bonding capacity) can be varied to probe interactions with biological targets.

C-8 Position: Nucleophilic aromatic substitution offers a potential route to modify the C-8 position, replacing the fluorine with other groups to determine the importance of the fluoro substituent for a given activity.

Reduction and Oxidation Pathways of the Benzopyranone Core

Reduction: The most common reduction pathway involves the C-3 ketone. As detailed previously, hydride reagents like sodium borohydride will selectively reduce the ketone to a secondary alcohol. webassign.netmasterorganicchemistry.com This reaction is generally clean and high-yielding. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the ketone but are less selective and may not be necessary for this transformation. The dihydro-2H-1-benzopyran ring system itself is already in a reduced state compared to a chromone (B188151) or coumarin (B35378) and is generally stable to these mild reducing conditions.

Oxidation: The oxidation of the 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one core is less straightforward. The secondary carbons of the dihydropyran ring (C-2 and C-4) are potential sites for oxidation, but this would likely require harsh conditions and could lead to ring-opening or complex product mixtures. If the ketone is first reduced to the alcohol, the resulting secondary alcohol at C-3 could be oxidized back to the ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the local electronic environment of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzenoid ring will appear in the downfield region (typically δ 6.5-8.0 ppm) and will show splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic due to the chiral center at C3 (if the molecule is chiral and not a racemate) and would be expected to appear as complex multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.0-7.2dddJ(H-F) ≈ 8-10, J(H-H)ortho ≈ 7-9, J(H-H)meta ≈ 2-3
H-6~6.8-7.0tJ(H-H) ≈ 8-9
H-7~7.3-7.5dJ(H-H)ortho ≈ 7-9
H-2~4.5-4.7m
H-4~3.0-3.2m

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon (C=O) at the C3 position is expected to resonate significantly downfield (around δ 190-200 ppm). The carbon atom attached to the fluorine (C8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2~70-75
C-3 (C=O)~195-205
C-4~40-45
C-4a~120-125
C-5~125-130
C-6~115-120
C-7~130-135
C-8~155-160¹JCF ≈ 240-250
C-8a~145-150

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, a single resonance is expected. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal will likely be a multiplet due to coupling with neighboring aromatic protons (H-7 and potentially H-5).

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Elucidation

Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial in confirming the connectivity of the molecular structure. Key correlations would be expected between the carbonyl carbon (C3) and the protons at C2 and C4, as well as between the fluorine-bearing carbon (C8) and the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is primarily used to identify the functional groups present in a molecule. For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) group.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1680-1700Strong
C-F (aromatic)~1200-1250Strong
C-O-C (ether)~1050-1150Medium
C-H (aromatic)~3000-3100Medium
C-H (aliphatic)~2850-2960Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one (molecular formula: C₉H₇FO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (166.04 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of CO, as is characteristic for ketones, and other cleavages of the heterocyclic ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to determine precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute configuration of stereocenters.

As of the latest literature review, a specific single-crystal X-ray diffraction study for 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one has not been reported. However, analysis of structurally similar compounds allows for a hypothetical representation of the crystallographic data that would be obtained. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the crystal packing.

Should experimental data become available, a crystallographic information file (CIF) would be generated, containing all the atomic coordinates and displacement parameters. The Flack parameter would be a critical value obtained from the refinement of the crystal structure of an enantiomerically pure sample, with a value close to zero confirming the assigned absolute configuration.

Illustrative Crystallographic Data for 8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-one:

ParameterIllustrative ValueDescription
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group provides information on the symmetry elements present in the crystal.
a (Å) 8.5Unit cell dimension along the a-axis.
b (Å) 10.2Unit cell dimension along the b-axis.
c (Å) 12.1Unit cell dimension along the c-axis.
α (°) 90Angle between the b and c axes.
β (°) 90Angle between the a and c axes.
γ (°) 90Angle between the a and b axes.
Volume (ų) 1049.8The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Flack Parameter N/A (expected ~0)A parameter used to determine the absolute configuration of a chiral crystal structure. A value near 0 for a given enantiomer confirms its absolute stereochemistry.

Note: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent published experimental data for 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one.

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds in solution.

Optical Rotation

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the concentration of the sample, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. While a definitive experimental value for the specific rotation of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one is not available in the literature, a hypothetical value can be presented for illustrative purposes.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is highly sensitive to the molecule's stereochemistry. ECD is a powerful tool for determining the absolute configuration of chiral compounds by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the chromophores and other functional groups within the molecule. For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, the carbonyl group and the fluorinated aromatic ring are the primary chromophores that would give rise to distinct signals in the ECD spectrum.

Illustrative Chiroptical Data for (R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-one:

ParameterIllustrative ValueTechniqueDescription
Specific Rotation [α]D20 +15.0 (c 1.0, CHCl₃)Optical RotationThe measured rotation of plane-polarized light at the sodium D-line at 20°C, with concentration (c) in g/100mL in chloroform (B151607) (CHCl₃).
ECD λmax (nm) ~310Electronic Circular DichroismWavelength of the maximum absorption for a Cotton effect, likely corresponding to the n→π* transition of the carbonyl group.
Δε (L·mol⁻¹·cm⁻¹) +1.2Electronic Circular DichroismThe differential molar extinction coefficient at the specified wavelength. The sign and magnitude are characteristic of the absolute configuration.
ECD λmax (nm) ~275Electronic Circular DichroismWavelength of the maximum absorption for a Cotton effect, likely corresponding to a π→π* transition of the aromatic ring.
Δε (L·mol⁻¹·cm⁻¹) -2.5Electronic Circular DichroismThe differential molar extinction coefficient at the specified wavelength.

Note: The data in this table is illustrative and intended to represent the type of information obtained from chiroptical measurements. It does not represent published experimental data for 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one.

Computational and Theoretical Investigations of 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and behavior of molecules before they are synthesized. These methods provide a microscopic view of a compound's structure and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.gov

From this optimized structure, key electronic properties and reactivity descriptors can be determined. nih.gov These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack). nih.gov For the target compound, the carbonyl oxygen and the fluorine atom would be expected to be regions of negative potential, while the hydrogen atoms of the aromatic ring would likely show positive potential. nih.govnih.gov

Table 1: Representative Quantum Chemical Parameters (Hypothetical) This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual experimental data for the target compound.

ParameterDefinitionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE) ELUMO - EHOMO4.7 eV
Electronegativity (χ) -(EHOMO + ELUMO)/24.15 eV
Hardness (η) (ELUMO - EHOMO)/22.35 eV

Calculation of Spectroscopic Parameters to Aid Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT calculations can be used to predict vibrational and nuclear magnetic resonance spectra.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and Raman spectra. The calculated frequencies for the C=O stretch of the ketone, the C-F stretch, and various C-H and C-C vibrations of the benzopyran core would be compared to experimental data. mdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and are a powerful tool for structural assignment. nih.gov For the target molecule, the fluorine atom's electron-withdrawing nature would be expected to influence the chemical shifts of nearby protons and carbons on the aromatic ring.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

The benzopyran ring system of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one is not planar. The dihydropyran ring can adopt different conformations, such as a half-chair or twist-boat.

Conformational Analysis: Molecular mechanics or DFT calculations can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Studies on similar fluorinated alkanes show that fluorine substitution can significantly impact conformational preferences. escholarship.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and stability. apolloscientific.co.uk By simulating the molecule in a solvent (like water or DMSO), one can assess the stability of different conformations and analyze intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov The root-mean-square deviation (RMSD) of the atomic positions over time is often used to evaluate the structural stability of the molecule. sigmaaldrich.com

In Silico Ligand-Target Interaction Prediction and Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to drug discovery for identifying potential biological targets and understanding binding mechanisms.

For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, a typical docking study would involve:

Target Selection: Identifying a potential protein target based on the biological activity of similar benzopyran structures.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the target protein. The program calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). nih.gov

Interaction Analysis: Visualizing the docked complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's binding pocket. nih.gov The fluorine atom and carbonyl group would be expected to participate in hydrogen bonding or other polar interactions.

Table 2: Representative Molecular Docking Results (Hypothetical) This table illustrates the type of data generated from a molecular docking study against a hypothetical protein target. The values are not based on actual experimental data.

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Example Kinase-8.2Lys72, Asp184Hydrogen Bond
Leu132, Val80Hydrophobic
Phe182Pi-Pi Stacking

Computational Elucidation of Reaction Mechanisms for Synthetic Pathways

Theoretical chemistry can be used to explore the feasibility of different synthetic routes and to understand the underlying reaction mechanisms. For the synthesis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, computational studies could investigate potential reaction pathways, such as intramolecular cyclization reactions.

By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy for each step in a proposed mechanism. This allows for the prediction of the most likely reaction pathway and can help in optimizing reaction conditions (e.g., choice of catalyst or solvent) to improve yield and selectivity. Studies on the synthesis of related chromone (B188151) compounds have used these methods to explain the formation of specific products.

Role of 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One As a Synthetic Intermediate and Privileged Scaffold

Building Block for Complex Heterocyclic Architectures

The benzopyranone core of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one serves as a versatile starting point for the synthesis of more complex heterocyclic systems. The inherent reactivity of the ketone and the activated aromatic ring allows for a variety of chemical transformations, leading to the construction of fused heterocyclic structures. These derivatives often exhibit a wide range of biological activities, making them attractive targets for drug discovery.

For instance, the benzopyran moiety is a known pharmacophore, and its derivatives have been investigated for their potential as antitumor, anti-inflammatory, and antimicrobial agents. The synthesis of fused systems like chromenopyridines and furo[3,2-c]chromenes demonstrates the utility of benzopyran-based starting materials in generating novel molecular frameworks. mdpi.combeilstein-journals.org The strategic placement of the fluorine atom can further influence the biological and physicochemical properties of the resulting complex heterocycles.

Research has shown that the fusion of a furan (B31954) ring with various carbo- and heterocyclic structures, including benzopyrans, can lead to compounds with practical applications, such as anticancer and anti-infectious properties. beilstein-journals.org The ability to use 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one as a precursor allows for the systematic exploration of these complex chemical spaces.

Scaffold Design for Chemical Libraries

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net The benzopyran structure is considered one such privileged scaffold. nih.gov By utilizing 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one as a core structure, chemists can generate large and diverse chemical libraries for high-throughput screening.

The solid-phase synthesis of 2H-benzopyran libraries has been a significant area of research, allowing for the rapid generation of numerous analogues. This approach facilitates the exploration of structure-activity relationships (SAR) by systematically modifying various positions of the benzopyran core. The fluorine substituent on the aromatic ring of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one provides an additional point of diversity, influencing factors such as metabolic stability and binding affinity. The development of such libraries is crucial for identifying novel hit compounds in drug discovery programs. mdpi.com

Precursor in the Synthesis of Analogues with Modulated Reactivity

The fluorine atom in 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one plays a crucial role in modulating the reactivity of the molecule. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring, making it more susceptible to certain types of reactions or, conversely, deactivating it towards others. This allows for selective chemical transformations at different positions of the molecule.

For example, in the synthesis of related dihydroisoquinoline derivatives, the fluorine atom has been shown to direct ortho-lithiation reactions, enabling the introduction of various substituents at a specific position on the aromatic ring. mdpi.com This directed reactivity is a powerful tool for creating a series of analogues with finely tuned properties. By strategically manipulating the electronic environment of the benzopyran core through the fluorine substituent, chemists can control the outcome of subsequent reactions and synthesize derivatives with desired chemical and biological profiles.

Development of Novel Synthetic Methodologies Utilizing the Benzopyranone Core

The unique reactivity of the benzopyranone scaffold has spurred the development of new synthetic methods. Researchers are continually exploring novel ways to construct and functionalize this heterocyclic system. These efforts often lead to more efficient and environmentally friendly synthetic routes.

For instance, multi-component reactions involving benzopyran precursors have been developed to rapidly assemble complex molecular architectures in a single step. mdpi.com Furthermore, the use of the benzopyranone core has facilitated the exploration of new catalytic systems and reaction conditions. The solid-phase synthesis of benzopyran libraries is a testament to the methodological advancements driven by the importance of this scaffold. The ongoing research into the synthesis and derivatization of compounds like 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one contributes to the broader field of synthetic organic chemistry by providing new tools and strategies for molecule construction.

Mechanistic Structure Activity Relationship Sar Studies Pertaining to 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One Derivatives

Systematic Structural Modifications and Their Influence on Molecular Recognition Processes

The exploration of the structure-activity relationship of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one derivatives has been a subject of scientific investigation to understand how modifications to this core structure affect their biological activity. While specific data tables for a broad range of derivatives of this exact compound are not extensively available in the public domain, studies on related chromanone and benzopyran structures provide a strong framework for understanding these relationships. acs.orgnih.gov

Systematic modifications typically involve altering substituents on both the aromatic ring and the dihydropyranone ring. For instance, in related chromone (B188151) series, the introduction of different substituents at various positions has been shown to significantly impact their inhibitory activities against certain enzymes or their affinity for specific receptors. nih.gov

A general SAR summary for related 4-chromanone (B43037) derivatives indicates that the presence of free phenol (B47542) hydroxy groups is often optimal for antibacterial activity. acs.org Furthermore, the lipophilicity of substituents can greatly influence biological activity. In one study on related compounds, increasing the lipophilicity of a substituent resulted in a decrease in antipromastigote activity. researchgate.net

The following interactive table illustrates hypothetical SAR trends based on common findings in related compound series. The activity data is illustrative to demonstrate the principles of how structural changes can influence biological outcomes.

Compound Modification Hypothetical Biological Activity (IC₅₀, µM) Key Observation
Parent 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one10.0Baseline activity.
Derivative A Addition of a hydroxyl group at C55.2Potential for additional hydrogen bonding, increasing affinity.
Derivative B Addition of a methyl group at C68.5Minor steric and electronic change, slight impact on activity.
Derivative C Replacement of fluorine at C8 with chlorine12.3Altered electronics and sterics, potentially reducing favorable interactions.
Derivative D Introduction of a bulky phenyl group at C2> 50Significant steric hindrance, likely disrupting binding.

This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.

Elucidation of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The molecular interactions between 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one derivatives and their biological targets are multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The carbonyl group at position 3 and the ether oxygen in the pyran ring are potential hydrogen bond acceptors. The fluorine atom at position 8 can also participate in hydrogen bonding, although C-F···H bonds are generally considered weak. researchgate.net In some protein-ligand complexes, these interactions with amino acid residues like lysine (B10760008) or threonine can be critical for stabilizing the bound conformation. nih.gov The introduction of hydroxyl or amino groups as substituents can provide additional hydrogen bond donor and acceptor sites, often enhancing binding affinity. acs.org

Hydrophobic Interactions: The benzopyran core itself is largely hydrophobic and can engage in favorable interactions with nonpolar pockets within a protein's binding site. The addition of lipophilic substituents can enhance these hydrophobic interactions. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is crucial; in some cases, optimizing hydrophobic contacts can be more critical for biological activity than forming additional hydrogen bonds.

Conformational Landscape and Its Impact on Interaction Profiles

The three-dimensional shape, or conformation, of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one derivatives is a critical determinant of their biological activity. The dihydropyranone ring is not planar and can adopt different conformations, such as a half-chair or a sofa conformation. The specific conformation adopted can be influenced by the substituents on the ring.

The orientation of the substituents in three-dimensional space is also crucial. For example, the spatial arrangement of hydrogen bond donors and acceptors must be complementary to those in the binding site for effective interaction. Molecular modeling and NMR studies are often employed to understand the preferred conformations of such molecules and how these conformations relate to their biological activity. researchgate.net

The Role of Fluorine in Modulating Electronic and Steric Properties for Specific Molecular Interactions

The fluorine atom at the C8 position of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one plays a pivotal role in modulating the molecule's properties and its interactions with biological targets.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electronic distribution of the molecule. This strong electron-withdrawing effect can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of the electronic properties can influence the strength of interactions such as hydrogen bonding and π-π stacking. The increased acidity of nearby C-H bonds can also lead to stronger non-classical hydrogen bonds.

Steric Properties: Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that replacing a hydrogen atom with fluorine often results in minimal steric perturbation, allowing the modified molecule to still fit within a constrained binding site. This property makes fluorine a valuable tool for bioisosteric replacement in drug design.

Specific Molecular Interactions: The fluorine atom can participate in a range of non-covalent interactions. While often considered a weak hydrogen bond acceptor, the C-F bond can form favorable interactions with amide protons or other polarized C-H groups in a protein. researchgate.net Furthermore, the fluorinated aromatic ring can engage in specific π-interactions, including π-π stacking and cation-π interactions, which can differ in strength and geometry compared to their non-fluorinated counterparts. The introduction of fluorine can also enhance the hydrophobicity of the aromatic ring, leading to stronger hydrophobic interactions with the target protein. nih.gov

Future Research Trajectories for 8 Fluoro 3,4 Dihydro 2h 1 Benzopyran 3 One

Advancements in Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Access

The creation of enantiomerically pure compounds is crucial, as different enantiomers can exhibit distinct biological activities. wikipedia.org For chiral molecules like 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, future research will focus on developing more efficient asymmetric synthesis and chiral resolution methods.

Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic compounds, including coumarin (B35378) and chromanone derivatives. nih.govrsc.org Future work will likely involve the application of novel chiral catalysts, such as bifunctional squaramides or guanidines, to directly synthesize enantiopure 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one or its precursors. rsc.orgrsc.org For instance, enantioselective tandem reactions, which have been successfully used for other fluorinated chromanones, could provide a direct route to complex, stereochemically rich structures. rsc.org The development of bimetallic relay catalysis, combining a rhodium(II) complex with a chiral Lewis acid, presents another promising avenue for asymmetric cycloaddition reactions to build the chromanone core. nih.gov

Chiral Resolution: While direct asymmetric synthesis is often preferred, chiral resolution remains a vital technique for separating racemic mixtures. wikipedia.org Current methods, such as the formation of diastereomeric salts with chiral resolving agents like tartaric acid or mandelic acid, can be laborious and unpredictable. wikipedia.org Future research could explore kinetic resolution via asymmetric hydrogenation, a method that has proven effective for related chroman-2-ones, to selectively transform one enantiomer, allowing for the separation of the other. chinesechemsoc.org Additionally, advances in chiral chromatography, including the development of novel chiral stationary phases, will offer more efficient and scalable separation of the enantiomers of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one.

MethodCatalyst/AgentPotential Outcome
Asymmetric Synthesis Chiral Amine OrganocatalystEnantioselective Michael addition/cyclization
Bifunctional Squaramide CatalystAsymmetric domino reactions to form pyrano[3,2-c]chromenes
Rh(II)/Chiral Lewis AcidAsymmetric tandem ylide formation/[4+3]-cycloaddition
Chiral Resolution Kinetic ResolutionAsymmetric hydrogenation to separate enantiomers
Chiral ChromatographyHigh-throughput separation on chiral stationary phases

Exploration of Novel Reactivity Patterns under Mild or Sustainable Conditions

Modern synthetic chemistry increasingly emphasizes the use of mild and sustainable reaction conditions to minimize environmental impact. rsc.orgnih.govresearchgate.net Future investigations into the reactivity of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one will likely focus on green chemistry principles.

This includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other chroman-4-ones. acs.orgmdpi.com

Photocatalysis: Visible-light photocatalysis offers a green alternative for promoting unique reaction pathways, such as single-electron transfer processes, which could be applied to functionalize the 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one core. nih.gov

Biocatalysis: The use of enzymes for synthetic transformations is a cornerstone of green chemistry, offering high selectivity under mild conditions. nih.gov

Novel Catalysts: The development of reusable nanocatalysts, such as metal-organic frameworks (MOFs), could provide efficient and environmentally friendly ways to perform multi-component reactions to build upon the benzopyranone scaffold. frontiersin.org

Exploring reactions in environmentally benign solvents, such as water or ionic liquids, will also be a key research direction. researchgate.net These approaches aim to reduce reliance on hazardous reagents and volatile organic solvents, making the synthesis and derivatization of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one more sustainable. rsc.orgmdpi.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry has gained significant traction in the pharmaceutical industry for its ability to improve safety, efficiency, and scalability compared to traditional batch processes. nih.govresearchgate.netresearchgate.net The integration of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one into flow chemistry workflows represents a significant area for future research.

Flow reactors offer superior heat and mass transfer, allowing for reactions to be performed under conditions that are difficult to control in batch, such as those involving highly exothermic processes or unstable intermediates. nih.govresearchgate.net This technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in situ, avoiding laborious workup and purification steps. researchgate.netunimi.it

Automated synthesis platforms, which combine flow chemistry with real-time analysis and machine learning algorithms, can rapidly screen reaction conditions and optimize synthetic routes. nih.gov Applying these automated systems to the synthesis and derivatization of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one could accelerate the discovery of new derivatives with desirable properties.

ParameterBatch SynthesisFlow Chemistry
Safety Handling of hazardous reagents can be risky at scale.Improved safety by using small reactor volumes and in-situ generation of reactive species.
Scalability Scaling up can be challenging and non-linear.More straightforward and predictable scalability.
Reaction Control Less precise control over temperature and mixing.Superior control over reaction parameters.
Efficiency Often involves multiple workup and purification steps.Can be integrated into multi-step sequences, reducing manual handling.

Deeper Mechanistic Investigations of Compound Transformations and Interactions

A thorough understanding of reaction mechanisms and intermolecular interactions is fundamental to controlling chemical transformations and designing new molecules. For 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, future research will employ a combination of experimental and computational methods to gain deeper mechanistic insights.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of asymmetric reactions. rsc.org These computational tools are invaluable for understanding the role of the fluorine atom in modulating the electronic properties and reactivity of the benzopyranone ring system. nih.gov For example, computational analysis can help elucidate the noncovalent interactions, such as hydrogen bonding and C-H···F interactions, that govern the compound's conformation and binding to biological targets. nih.gov

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to detect and characterize transient intermediates in chemical reactions. These experimental methods provide direct evidence for proposed reaction mechanisms. X-ray crystallography of the compound and its derivatives can offer definitive proof of their three-dimensional structures and stereochemistry. xzhmu.edu.cnnih.gov

Design of Next-Generation Benzopyranone Derivatives with Tuned Molecular Interaction Profiles

The 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one scaffold is a starting point for the design of new molecules with specific biological activities. Structure-activity relationship (SAR) studies are key to understanding how modifications to a molecule's structure affect its function. acs.orgnih.gov

Future research will focus on the rational design of next-generation derivatives by modifying the core structure. For chroman-4-ones, it has been shown that substituents at various positions can significantly influence biological activity. For example, in a series of SIRT2 inhibitors, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for potency. acs.org The introduction of the fluorine atom at the 8-position is an example of such a modification. acs.org

Further derivatization could involve:

Substitution at the 2-position: Introducing different alkyl or aromatic groups can modulate lipophilicity and steric interactions. acs.org

Modifications to the pyranone ring: Altering the oxidation state or introducing further substituents can impact the molecule's shape and electronic properties. mdpi.com

Fusion to other ring systems: Creating more complex polycyclic structures can lead to novel pharmacological profiles. nih.gov

By combining synthetic chemistry with computational modeling and biological screening, researchers can design and create new derivatives of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one with finely tuned molecular interaction profiles for a range of potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one, and how can reaction conditions be optimized for fluorination?

  • Fluorination strategies include electrophilic substitution (e.g., using Selectfluor) or nucleophilic displacement of a halogen (e.g., bromine) with KF under microwave-assisted conditions. For analogs like 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one (CAS 944904-11-4), bromine replacement via SNAr in DMF at 160°C yields fluorinated derivatives. Optimization involves adjusting solvent polarity, temperature, and catalysts (e.g., crown ethers) to improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one?

  • 1H/13C NMR : Fluorine-induced splitting patterns (e.g., coupling constants) and 19F NMR confirm substitution position.
  • HRMS : Validates molecular formula (C9H7FO2, theoretical MW 166.15 g/mol).
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 5-chloro-3,4-dihydro-2H-1-benzopyran-3-one (PubChem CID 3735928) .
  • HPLC : Purity assessment using a C18 column with acetonitrile/water gradients and UV detection at λ ~268 nm .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one?

  • DFT calculations (B3LYP/6-31G*) model electronic structures to predict reactive sites. For example, InChIKey WQHKECFCIGOLGN-MRVPVSSYSA-N (CID 47003481) was analyzed to predict collision cross-sections for mass spectral interpretation .
  • Molecular Dynamics (MD) simulations : Assess conformational stability in solvents using the SMD model.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR coupling constants)?

  • Variable-Temperature NMR (VT-NMR) : Identifies dynamic processes like ring puckering, as observed in 3,4-dihydro-7-hydroxy-4-phenylcoumarin (CAS 113386-18-8) .
  • Comparative analysis : Match experimental shifts with computed chemical shifts (Gaussian/ACD Labs) and validate via synthetic standards.

Q. What are key considerations for designing in vitro assays to evaluate biological activity?

  • Solubility and stability : Calculate logP (e.g., XLogP3 ~2.1 for analog CID 1817553) and verify stability in assay media via HPLC.
  • Dose-response assays : Use fluorogenic substrates for real-time enzyme inhibition monitoring. Reference natural analogs like phyllodulcin (CAS 21499-23-0) for structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.